1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide
Description
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral N-heterocyclic phosphine (NHP) compound characterized by a five-membered diazaphospholidine ring with a central phosphorus atom ligated by two (S)-configured naphthalen-1-yl-ethyl substituents and an oxygen atom.
Properties
Molecular Formula |
C26H26N2OP+ |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C26H26N2OP/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(30(27)29)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-16,19-20H,17-18H2,1-2H3/q+1/t19-,20-/m0/s1 |
InChI Key |
RUXZHOILXLPYLR-PMACEKPBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)[C@@H](C)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)C(C)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
A closely related compound, 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide (C₂₆H₃₈ClN₂OP), shares the diazaphospholidine oxide core but differs in substituents. Key structural comparisons include:
The naphthalene substituents in the target compound introduce greater steric hindrance compared to the diisopropylphenyl groups in the analog. This could reduce reactivity in catalytic applications but enhance enantioselectivity in asymmetric synthesis.
Stereochemical Comparisons
Enantiomeric differences in NHPs are critical for applications like chiral ligand design. For example, thiourea derivatives with analogous naphthalen-1-yl-ethyl groups (e.g., 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea) demonstrate stereochemistry-dependent biological activity .
Electronic and Reactivity Profiles
The chloro-substituted analog (C₂₆H₃₈ClN₂OP) exhibits a P–Cl bond length of 2.059 Å and a P–O bond of 1.465 Å . This difference may render the target compound more reactive in nucleophilic substitutions or metal coordination.
Supramolecular and Crystallographic Features
Crystal structures of related diazaphospholidine oxides (e.g., the diisopropylphenyl analog) reveal intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking, which stabilize the lattice .
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